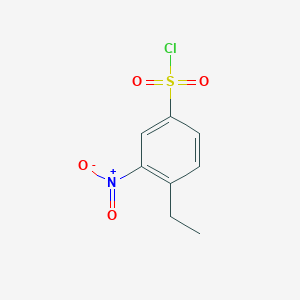

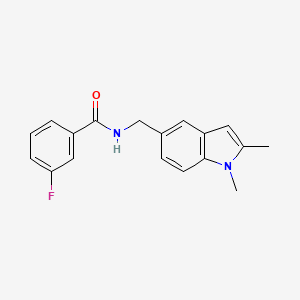

![molecular formula C13H8BrN3O4S B2470212 (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 1173557-33-9](/img/structure/B2470212.png)

(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a chemical compound. It is related to a class of compounds known as benzothiazoles . Benzothiazoles have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The specific molecular structure analysis for this compound is not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Researchers have explored the synthesis and reactivity of compounds similar to (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide. For instance, the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole involved methylation, reduction, and reactions with furan-2-carbonyl chloride and P2S5, leading to a mixture of intramolecular cyclization products (El’chaninov & Aleksandrov, 2017). Similarly, synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved N-methylation, condensation with furoyl chloride, and treatment with P2S5, leading to various electrophilic substitution reactions (El’chaninov, Aleksandrov, & Stepanov, 2018).

Application in Antimicrobial and Antiviral Research

- The compound has relevance in antimicrobial and antiviral research. For example, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, a similar compound, was synthesized and assessed for antibacterial properties against Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2020). Additionally, furan-carboxamide derivatives have been investigated as potent inhibitors of the influenza A H5N1 virus, highlighting the antiviral capabilities of furan-based compounds (Yongshi et al., 2017).

Electrophilic Substitution Reactions

- Research on compounds with similar structures includes studies on electrophilic substitution reactions. For example, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole involved reactions like nitration, bromination, formylation, and acylation, demonstrating the chemical versatility and reactivity of such compounds (Aleksandrov & Elchaninov, 2017).

Potential Anticancer Applications

- Although not directly related to this compound, research on thiazolides, a related class of compounds, has shown potential in inducing apoptosis in colon cancer cells. This indicates the possibility of exploring similar compounds for anticancer applications (Brockmann et al., 2014).

Mécanisme D'action

Target of action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . Furan derivatives have also been studied for their antibacterial activity .

Mode of action

Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial effects .

Biochemical pathways

Benzothiazole and furan derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Result of action

Based on its structural components, it could potentially have antimicrobial effects .

Propriétés

IUPAC Name |

5-bromo-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O4S/c1-16-8-3-2-7(17(19)20)6-10(8)22-13(16)15-12(18)9-4-5-11(14)21-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMYTHCEMASOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)

![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)